Field: Nano Research
Field: Optoelectronics
Application: InP is used in the manufacturing of light-emitting diodes.
Field: Solar Energy
Application: InP is used in the manufacturing of luminescent solar concentrators.
Field: Photovoltaics
Application: InP is used in the manufacturing of solar cells.
Field: Electronics
Application: InP is used as a substrate for epitaxial optoelectronic devices.
Results: Devices include pseudomorphic heterojunction bipolar transistors that could operate at 604 GHz.
Application: InP has superior electron velocity, which makes it useful in high-frequency and high-power electronics.
Results: The use of InP in these applications can lead to faster and more efficient electronic devices.
Application: InP diodes are used in various optoelectronic applications, including photodetectors.
Results: The use of InP in photodetectors can improve the speed and efficiency of these devices.
Application: InP is used for optoelectronics devices like laser diodes.
Results: The use of InP in laser diodes can improve the performance of these devices.
Field: Material Science
Application: InP can act as a substrate for epitaxial growth of other semiconductors.
Field: Photonics
Application: InP is used in creating photonic integrated circuits (PICs).
Indium phosphide is a binary semiconductor compound composed of indium and phosphorus, with the chemical formula InP. It crystallizes in a face-centered cubic structure known as zincblende, similar to gallium arsenide and other III-V semiconductors. Indium phosphide exhibits a direct bandgap of approximately 1.34 electron volts at room temperature, making it particularly useful in optoelectronic applications such as laser diodes and photonic integrated circuits. The material is characterized by its black cubic crystal form, high melting point of 1062 degrees Celsius, and density of 4.81 grams per cubic centimeter .
InP's primary function lies in its semiconducting properties. When doped with specific elements, its conductivity can be tailored, enabling the creation of electronic devices like transistors and diodes. Additionally, the direct bandgap allows for efficient light emission and absorption, making InP a cornerstone of optoelectronic devices like laser diodes and solar cells [].
Research indicates that indium compounds, including indium phosphide, may influence biological systems. For instance, soluble indium forms like indium chloride have been shown to induce the enzyme heme oxygenase, which plays a role in oxidative stress responses. This activity can alter cellular responses to various carcinogens, suggesting potential implications for health and safety in semiconductor manufacturing environments .
Indium phosphide can be synthesized through several methods:
Uniqueness of Indium Phosphide:
Indium phosphide stands out due to its direct bandgap properties that facilitate efficient light emission and absorption in the infrared spectrum, making it particularly valuable for high-speed telecommunications and advanced optoelectronic applications. Its high electron mobility also allows for superior performance in high-frequency electronic devices compared to silicon or gallium arsenide .
Studies on the interactions of indium phosphide with other substances reveal its complex behavior:
Indium phosphide is a binary semiconductor compound composed of indium and phosphorus atoms with the chemical formula InP [1] [2] [5]. The compound exhibits a molecular weight of 145.79 grams per mole and is registered under the Chemical Abstracts Service number 22398-80-7 [2] [14]. The molecular structure consists of alternating indium and phosphorus atoms arranged in a three-dimensional lattice, where each indium atom is tetrahedrally coordinated to four phosphorus atoms and vice versa [1] [13].
The bonding in indium phosphide is predominantly covalent in nature, characteristic of third-fifth group semiconductors [1] [5]. The indium atoms contribute three valence electrons while phosphorus atoms contribute five valence electrons, resulting in an average of four electrons per atom that participate in the covalent bonding network [5] [8]. This bonding arrangement creates a stable crystalline structure with tetrahedral coordination geometry around each atom [9] [13].
Indium phosphide crystallizes in the zinc blende crystal structure, which is a face-centered cubic arrangement identical to that of gallium arsenide and most other third-fifth semiconductors [1] [5] [12]. The zinc blende structure can be described as two interpenetrating face-centered cubic lattices, one occupied by indium atoms and the other by phosphorus atoms, displaced by one-quarter of the body diagonal [9] [13]. This arrangement results in a cubic unit cell where each atom is surrounded by four nearest neighbors in a tetrahedral configuration [13] [15].
The zinc blende structure belongs to the space group Td²-F43m, which describes the symmetry operations that leave the crystal structure unchanged [9]. The coordination number in this structure is four, meaning each indium atom is bonded to four phosphorus atoms and each phosphorus atom is bonded to four indium atoms [9] [13]. This tetrahedral coordination is fundamental to the semiconductor properties of indium phosphide [5] [8].
The lattice constant of indium phosphide at room temperature is 5.8687 Ångströms [9] [24]. This parameter represents the edge length of the cubic unit cell and is a critical structural property that determines many of the material's physical characteristics [9] [10]. The unit cell contains eight atoms total, consisting of four indium atoms and four phosphorus atoms [13].
The atomic density of indium phosphide is 3.96 × 10²² atoms per cubic centimeter at 300 Kelvin [9]. The Debye temperature, which characterizes the vibrational properties of the crystal lattice, is 425 Kelvin [9] [24]. These parameters are essential for understanding the thermal and mechanical properties of the material [24] [25].
Indium phosphide crystals can contain various types of crystalline defects that significantly impact their properties and performance [16] [17] [18]. Threading dislocations are among the most common defects, arising from lattice mismatch when indium phosphide is grown on substrates with different lattice parameters [16]. These dislocations propagate from the substrate interface to the crystal surface and can have Burgers vectors of a/2<110> for perfect edge dislocations [16].
Point defects in indium phosphide include vacancies, which are generated during plastic deformation through the glide motion of dislocations [21]. The formation of vacancies is primarily attributed to the dragging of jogs along screw dislocations [21]. These vacancies can subsequently form secondary defects such as stable vacancy clusters, divacancies, and antisites [21].
Polytypic defects represent another important class of structural imperfections in indium phosphide [17] [19] [22]. These defects involve interfaces between the ground state zinc blende crystal structure and the metastable wurtzite phase [17] [22]. Twin formation is particularly problematic in indium phosphide crystal growth, with twin nucleation being related to undercooling at the growth interface [20]. When the undercooling of facets exceeds a critical value of approximately 0.2 Kelvin, the probability of twin nucleation increases significantly [20].
Indium phosphide exhibits a density of 4.81 grams per cubic centimeter at room temperature [2] [5] [14]. This relatively high density reflects the presence of indium, which is a heavy metal element [38]. The material appears as black cubic crystals with a characteristic metallic luster [14] [39]. Some sources describe the appearance as dark gray crystals with asphalt luster [36], while powder forms may appear orange-red [6].
The crystalline form of indium phosphide typically presents as pieces or wafers when prepared for commercial applications [2] [36] [38]. The black coloration is attributed to the electronic band structure of the material, which absorbs visible light due to its semiconductor properties [5] [39].
Indium phosphide has a melting point of 1062 degrees Celsius, equivalent to 1335 Kelvin [2] [5] [14]. At the melting point, the material exhibits a dissociative decomposition pressure of 2.75 megapascals [36]. The melting point shows a pressure dependence according to the relationship Tm = 1333 - 2.0·P, where P is pressure in kilobars and temperatures below 40 kilobars [24].
The phase behavior of indium phosphide involves thermal decomposition when heated to elevated temperatures [14]. Upon decomposition, the material may emit toxic fumes containing phosphorus oxides [14]. The thermal stability extends up to the melting point under controlled atmospheric conditions [24] [25].
Indium phosphide demonstrates limited solubility in most common solvents [2] [14] [36]. The material is completely insoluble in water under normal conditions [2] [36]. However, it exhibits slight solubility in inorganic acids, with dissolution rates that vary significantly with temperature [14] [35].
When exposed to concentrated acids, indium phosphide can dissolve with the liberation of phosphine gas [14] [35]. The rates of dissolution in various acids at different temperatures have been systematically studied for applications in chemical polishing and etching processes [35]. The material shows very slight solubility in inorganic acids under ambient conditions [36], but this solubility increases substantially at elevated temperatures.
The compound can react with moisture or acids to liberate phosphine gas, particularly under conditions of local heating or mechanical stress [14] [35]. This reactivity is important for understanding the chemical processing and handling characteristics of indium phosphide [35].
Indium phosphide exhibits good chemical stability under normal atmospheric conditions and is generally corrosion-resistant [6] [36]. The material is not easily oxidized under ambient conditions, contributing to its stability during storage and handling [6]. However, the compound is susceptible to hydrogen damage, where hydrogen exposure can alter its electronic band structure [6].
The chemical stability of indium phosphide extends to most organic solvents, where it remains generally insoluble and chemically inert [34]. When subjected to mechanical treatment in the presence of water, phosphine liberation can occur not only through hydrolysis reactions but also through processes involving reaction with oxidation products at points of local heating [35].
Under extreme conditions such as high temperature decomposition, indium phosphide may emit toxic fumes containing various phosphorus oxides [14]. The material maintains its structural integrity and chemical composition under normal processing conditions used in semiconductor applications [36] [39].
Indium phosphide exhibits a thermal conductivity of 0.68 watts per centimeter per Kelvin at room temperature [5] [24] [27]. This moderate thermal conductivity is characteristic of semiconductor materials and is sufficient for most electronic device applications [27]. The thermal conductivity shows temperature dependence, generally decreasing as temperature increases above room temperature [24] [25].
For n-type doped samples with carrier concentrations around 2 × 10¹⁶ per cubic centimeter, the thermal conductivity maintains similar values around 0.68 watts per centimeter per Kelvin [24]. The thermal conductivity is influenced by both lattice vibrations and electronic contributions, with the lattice component typically dominating in intrinsic material [24] [25].
The linear thermal expansion coefficient of indium phosphide is 4.60 × 10⁻⁶ per Kelvin at room temperature [24] [27]. This property describes how the crystal lattice dimensions change with temperature and is crucial for understanding thermal stress in devices and crystal growth processes [25].
The thermal expansion behavior follows a temperature-dependent relationship given by α(K⁻¹) = 4.869 × 10⁻⁶ - 5.164 × 10⁻⁹T + 6.048 × 10⁻¹²T², where T is the absolute temperature [25]. This polynomial expression accurately describes the thermal expansion coefficient over the temperature range from room temperature to the melting point [25].
The fractional change in length with temperature can be expressed as ΔL/L = -1.225 × 10⁻³ + 4.869 × 10⁻⁶T - 2.582 × 10⁻⁹T² + 2.016 × 10⁻¹²T³ [25]. At room temperature, the thermal expansion coefficient is approximately 3.9 × 10⁻⁶ per Kelvin [25].
The specific heat capacity of indium phosphide at constant pressure is 0.31 joules per gram per Kelvin at room temperature [24] [30]. This thermal property shows a slight temperature dependence that can be expressed by the relationship Cp = 0.28 + 10⁻⁴·T in joules per gram per Kelvin, where T is the absolute temperature [24].
The temperature dependence of specific heat capacity is relatively modest, with approximately a 6% change between room temperature and the melting point [25]. Later calorimetric studies have sometimes treated the specific heat capacity as effectively constant due to the small magnitude of the temperature dependence relative to measurement uncertainties [25].
The heat capacity behavior reflects the vibrational modes of the crystal lattice and follows typical patterns observed in similar semiconductor compounds [24] [25]. The Debye temperature of 425 Kelvin provides insight into the vibrational characteristics that determine the heat capacity [9] [24].
The thermal diffusivity of indium phosphide is 0.372 square centimeters per second at room temperature [24]. This property represents the rate at which thermal energy propagates through the material and is related to thermal conductivity, density, and specific heat capacity through the relationship κ = K/(ρCp) [24] [25].
The thermal diffusivity can be calculated from the measured thermal conductivity, density, and specific heat capacity values [25]. At temperatures around 353 Kelvin, experimental measurements have yielded thermal conductivity values of approximately 0.63 watts per centimeter per degree Celsius [40], which corresponds to thermal diffusivity values in the range of 0.0624 square centimeters per second when accounting for temperature-dependent material properties [25].
The bulk modulus of indium phosphide at room temperature is 7.1 × 10¹¹ dynes per square centimeter [9] [24] [27]. This elastic property measures the material's resistance to uniform compression and is fundamental to understanding mechanical behavior under stress [25].
The bulk modulus exhibits temperature dependence, generally decreasing as temperature increases toward the melting point [24] [25]. This behavior is typical of crystalline materials where thermal expansion reduces the effective stiffness of interatomic bonds [25]. The temperature dependence of the bulk modulus is important for modeling crystal growth processes and thermal stress development in device structures [25].
The bulk modulus value places indium phosphide in the range typical of other third-fifth semiconductor compounds and reflects the strength of the covalent bonding network [9] [27]. Combined with thermal expansion data, the bulk modulus enables calculation of thermoelastic properties that govern stress development during thermal cycling [25].
Table 1: Basic Chemical and Physical Properties of Indium Phosphide
Property | Value | Source |
---|---|---|
Chemical Formula | InP | Multiple sources |
Molecular Weight | 145.79 g/mol | Multiple sources |
CAS Number | 22398-80-7 | Multiple sources |
Appearance | Black cubic crystals | IARC, 2006 |
Density | 4.81 g/cm³ | Multiple sources |
Melting Point | 1062°C (1335 K) | Multiple sources |
Crystal Structure | Zinc blende (Face-centered cubic) | Multiple sources |
Lattice Constant | 5.8687 Å | matprop.ru |
Space Group | Td²-F43m | matprop.ru |
Debye Temperature | 425 K | matprop.ru |
Table 2: Crystallographic Parameters of Indium Phosphide
Parameter | Value | Temperature |
---|---|---|
Lattice Constant (a) | 5.8687 Å | 300 K |
Number of atoms per unit cell | 8 (4 In + 4 P) | 300 K |
Number of atoms per cm³ | 3.96 × 10²² cm⁻³ | 300 K |
Coordination Number | 4 (tetrahedral) | 300 K |
Bulk Modulus | 7.1 × 10¹¹ dyn/cm² | 300 K |
Symmetry Group | Td²-F43m | 300 K |
Structure Type | Zinc blende | 300 K |
Table 3: Thermal Properties of Indium Phosphide
Property | Value | Temperature | Reference |
---|---|---|---|
Thermal Conductivity | 0.68 W/(cm·K) | 300 K | Multiple sources |
Thermal Diffusivity | 0.372 cm²/s | 300 K | matprop.ru |
Specific Heat Capacity | 0.31 J/(g·K) | 300 K | matprop.ru |
Linear Thermal Expansion Coefficient | 4.60 × 10⁻⁶ K⁻¹ | 300 K | matprop.ru |
Bulk Modulus (300K) | 7.1 × 10¹¹ dyn/cm² | 300 K | matprop.ru |
Melting Point | 1333 K (1060°C) | Melting point | matprop.ru |
Table 4: Solubility and Chemical Stability of Indium Phosphide
Solvent/Condition | Solubility/Reactivity | Notes |
---|---|---|
Water | Insoluble | Hydrolysis may occur at high temperatures |
Inorganic Acids | Slightly soluble | Dissolution rates vary with temperature |
Concentrated Acids | Soluble with liberation of phosphine | PH₃ gas evolution observed |
Alkaline Solutions | Limited data available | Requires further investigation |
Organic Solvents | Generally insoluble | Stable in most organic media |
Atmospheric Conditions | Chemically stable, corrosion resistant | Not easily oxidized under normal conditions |
Table 5: Temperature Dependence of Thermal Properties
Property | Temperature Dependence | Temperature Range | Reference |
---|---|---|---|
Specific Heat Capacity | Cp = 0.28 + 10⁻⁴·T (J g⁻¹ K⁻¹) | 300-1333 K | Barin et al. (1977) |
Thermal Expansion Coefficient | α = 4.869×10⁻⁶ - 5.164×10⁻⁹T + 6.048×10⁻¹²T² | 298-1333 K | Jordan (1985) |
Thermal Conductivity | Decreases with increasing temperature | 300-1000 K | Aliev et al. (1965) |
Bulk Modulus | Decreases with increasing temperature | 300-1333 K | Literature compilation |
Indium phosphide exhibits a direct bandgap semiconductor characteristic, where the conduction band minimum and valence band maximum occur at the same momentum point in the Brillouin zone, specifically at the Γ-point [1] [2]. This direct bandgap nature is fundamental to the exceptional optoelectronic properties of indium phosphide, enabling efficient radiative recombination processes essential for light-emitting devices and optical communications applications [1] [3].
The direct bandgap of indium phosphide at room temperature (300 K) is 1.344 eV [1] [4], which corresponds to an optical wavelength of approximately 923 nanometers in the near-infrared region. This energy value places indium phosphide in an optimal range for telecommunications applications, particularly for devices operating in the 1.3-1.55 micrometer wavelength windows where optical fiber transmission exhibits minimal loss [1].
Studies utilizing ab initio calculations confirm that indium phosphide maintains its direct bandgap character under various strain conditions. Research demonstrates that indium phosphide consistently exhibits a direct bandgap under different strains, including uniaxial, biaxial tensile, and compressive strain conditions [2] [5]. This strain-independent direct bandgap nature contributes to the material's robustness in device applications where mechanical stress may be present.
Comparative studies with other III-V semiconductors highlight the superior direct bandgap characteristics of indium phosphide. Unlike gallium phosphide, which possesses an indirect bandgap, indium phosphide's direct bandgap facilitates efficient optical transitions without requiring phonon assistance, resulting in higher quantum efficiency in optoelectronic devices [6] [3].
The temperature dependence of the indium phosphide bandgap follows well-established empirical relationships that accurately describe the energy variation across wide temperature ranges. The most comprehensive and widely accepted expression for the temperature dependence was established by Rudra et al. through photoluminescence studies on high-quality chemical beam epitaxy samples [7] [8] [9].
The Rudra formula for the temperature dependence of the indium phosphide bandgap is expressed as:
$$ E_g(T) = 1.4539 - 0.0359\left{1 + \frac{2}{\exp\left[\frac{209 \text{ K}}{T}\right] - 1}\right} \text{ eV} $$
This expression is valid over the temperature range of 0-300 K and extrapolates to 1.347 eV at 300 K [7] [9]. The formula incorporates both lattice dilation effects and electron-phonon interactions through its temperature-dependent terms.
At cryogenic temperatures, precise measurements reveal that the bandgap energy reaches 1.4239 eV at 1.3 K [7] [8], representing the low-temperature limit of the energy gap. The binding energy of excitons in indium phosphide at these low temperatures is 5.3 meV [7], which is extracted from the difference between the bandgap energy and the excitonic recombination energy.
An alternative empirical relationship widely used in the literature expresses the temperature dependence as:
$$ E_g(T) = 1.421 - \frac{4.9 \times 10^{-4} T^2}{T + 327} \text{ eV} $$
This expression is applicable over a broader temperature range of 0-800 K [10] and accounts for both thermal expansion and electron-phonon coupling effects through its Varshni-type functional form.
For the linear temperature region above 100 K, the temperature coefficient of the bandgap is -2.9 × 10⁻⁴ eV/K [11]. This linear coefficient provides a simplified approximation for device modeling applications where temperature variations are moderate.
The application of hydrostatic pressure significantly modifies the electronic band structure of indium phosphide, leading to both gradual bandgap changes and dramatic structural phase transitions. The pressure-induced modifications follow well-characterized relationships that are crucial for understanding material behavior under extreme conditions.
Under moderate pressure conditions, the direct bandgap of indium phosphide increases according to the relationship:
$$ Eg(P) = Eg(0) + 8.4 \times 10^{-3} P - 1.8 \times 10^{-5} P^2 \text{ (eV)} $$
where P is the pressure in kilobars [10]. The linear pressure coefficient is 8.4 × 10⁻³ eV/kbar, while the nonlinear coefficient is -1.8 × 10⁻⁵ eV/kbar² [10]. These coefficients indicate that the bandgap initially increases with pressure due to the reduction in lattice parameter and the corresponding changes in orbital overlap.
At higher pressures, indium phosphide undergoes a structural phase transition from the zinc-blende structure to the rock-salt structure at approximately 8.56 GPa [12]. This transition is accompanied by an 18% volume collapse [12] and represents a fundamental change in the crystal structure from tetrahedral coordination to octahedral coordination. The phase transition involves the weakening of tetrahedral indium-phosphorus covalent bonds and the reconstruction to a more densely packed octahedral structure [12].
Recent first-principles studies reveal that under extreme negative pressure conditions, indium phosphide exhibits a metallic transition at pressures less than -7 GPa [2] [5]. This metallization occurs when the bandgap effectively closes, leading to the overlap of conduction and valence bands [2]. The metallic state represents a fundamental change in electronic properties, with implications for high-pressure physics and potential novel device applications.
The pressure effects on subsidiary valleys also follow predictable patterns. The L-valley energy varies as EL(P) = EL(0) + 4.6 × 10⁻³ P eV, while the X-valley energy changes according to EX(P) = EX(0) + 2 × 10⁻³ P eV [10]. These different pressure coefficients for various valleys lead to modifications in the relative valley positions and can influence transport properties under pressure.
Indium phosphide exhibits exceptional electron transport properties that make it highly attractive for high-speed electronic and optoelectronic applications. The electron mobility at room temperature (300 K) reaches values up to 5400 cm²/V·s [1] [13] in high-quality bulk material, which is significantly higher than silicon and many other semiconductor materials.
The electron mobility in indium phosphide is primarily controlled by polar optical phonon scattering and acoustic phonon scattering at temperatures above 100 K [14]. Below this temperature threshold, piezoelectric scattering and impurity scattering become dominant mechanisms [14]. This temperature-dependent scattering behavior results in characteristic mobility variations that follow power law relationships.
For undoped bulk indium phosphide, typical mobility values range from 4000-5000 cm²/V·s at 300 K and increase dramatically to 30000-50000 cm²/V·s at 77 K [14]. This strong temperature dependence reflects the reduced phonon scattering at lower temperatures, allowing carriers to achieve higher mobilities.
The temperature dependence of electron mobility in single-crystal indium phosphide follows the relationship μ ∝ T⁻²·²⁵ between 160-300 K [15]. This power law dependence is characteristic of polar optical phonon scattering in polar semiconductors and provides a useful model for device simulation purposes.
At high electric fields, electron transport in indium phosphide exhibits velocity saturation behavior typical of III-V semiconductors. Monte Carlo simulations reveal that the peak drift velocity reaches approximately 2.5 × 10⁷ cm/s [16], while at higher fields, intervalley optical phonon emission dominates, causing the drift velocity to saturate at around 1 × 10⁷ cm/s [16].
The critical field for velocity overshoot in indium phosphide is approximately 10 kV/cm [16], above which transient velocity enhancement can occur in short-channel devices. This velocity overshoot phenomenon is attributed to the large energy separation between the Γ-valley and higher valleys, which confines electrons to the low effective mass Γ-valley for extended periods [17].
Hole transport in indium phosphide, while generally lower than electron mobility, still exhibits competitive performance among III-V semiconductors. The hole mobility at room temperature typically ranges from 150-200 cm²/V·s [18] [19] [13] in lightly doped material, with the exact value depending on doping concentration and crystal quality.
The hole mobility exhibits a weaker dependence on carrier concentration compared to electron mobility. For weakly compensated p-type indium phosphide at 300 K, the hole mobility can be approximated by the empirical relationship:
$$ μp = \frac{μ{p0}}{1 + \sqrt{N_A/(2 \times 10^{17})}} $$
where μ{p0} ≈ 150 cm²/V·s and NA is the acceptor concentration in cm⁻³ [13]. This relationship indicates that mobility degradation occurs gradually with increasing doping levels.
The temperature dependence of hole mobility in weakly doped p-type indium phosphide follows the relationship μ_p ≈ 150 × (300/T)²·² cm²/V·s for temperatures near 300 K [13]. This temperature dependence is slightly stronger than that observed for electrons, reflecting the more complex valence band structure and the involvement of multiple hole bands in transport.
At 77 K, hole mobility values can reach several hundred cm²/V·s in high-quality material, though the exact values depend significantly on compensation ratios and impurity concentrations [13]. The low-temperature behavior is dominated by impurity scattering, which becomes increasingly important as lattice scattering is reduced.
The hole diffusion coefficient at room temperature is approximately 5 cm²/s [13], which is considerably lower than the electron diffusion coefficient. This difference reflects the lower hole mobility and is consistent with the heavier effective masses of holes compared to electrons.
The intrinsic carrier concentration of indium phosphide exhibits a strong exponential dependence on temperature, following the fundamental relationship for thermal generation of electron-hole pairs across the bandgap. At room temperature (300 K), the intrinsic carrier concentration is 1.3 × 10⁷ cm⁻³ [4] [10], which is significantly lower than silicon due to the larger bandgap.
The temperature dependence of intrinsic carrier concentration follows the relationship:
$$ ni(T) = \sqrt{Nc(T) Nv(T)} \exp\left(-\frac{Eg(T)}{2kT}\right) $$
where Nc and Nv are the effective density of states in the conduction and valence bands, respectively. For indium phosphide, Nc ≈ 1.1 × 10¹⁴ T³/² cm⁻³ and Nv ≈ 2.2 × 10¹⁵ T³/² cm⁻³ [10].
The temperature coefficient of the intrinsic carrier concentration is dominated by the exponential term involving the bandgap. Since the bandgap decreases with temperature, the intrinsic carrier concentration increases exponentially with temperature, approximately doubling every 10-15 K increase in temperature near room temperature.
For doped materials, the carrier concentration exhibits more complex temperature behavior. At low temperatures, carriers freeze out onto dopant levels, leading to reduced free carrier concentrations. The freeze-out behavior follows Arrhenius-type relationships with activation energies corresponding to the ionization energies of the specific dopants used.
At intermediate temperatures, full ionization of shallow dopants occurs, and the carrier concentration approaches the dopant concentration. At very high temperatures, intrinsic generation becomes significant, and the material transitions toward intrinsic behavior regardless of doping levels.
The electron effective mass in indium phosphide is a critical parameter that determines transport properties and density of states in the conduction band. In the primary Γ-valley where most electronic conduction occurs, the electron effective mass is 0.08 m₀ [4] [20], where m₀ is the free electron mass. This low effective mass contributes significantly to the high electron mobility observed in indium phosphide.
The conduction band structure near the Γ-point is parabolic and isotropic [14], meaning that the effective mass is independent of crystallographic direction. This isotropy simplifies device modeling and contributes to the excellent transport properties in all crystal orientations.
Temperature effects on the electron effective mass are relatively modest but measurable. Studies indicate values of 0.082 m₀ at 77 K and 0.078 m₀ at 300 K [14], showing a slight decrease with increasing temperature. This temperature dependence is attributed to band structure changes with thermal expansion and electron-phonon interactions.
For higher-energy valleys that become important under high-field conditions, the effective masses are considerably larger. The L-valley electron effective mass is 0.25 m₀ for a single L-valley, leading to a density of states effective mass of 0.63 m₀ when considering all four equivalent L-valleys [4]. Similarly, the X-valley electron effective mass is 0.32 m₀ for a single valley, with a density of states effective mass of 0.66 m₀ for all three equivalent X-valleys [4].
Advanced first-principles calculations using hybrid functionals provide refined values for the electron effective mass. Recent studies utilizing the HSE06 functional with spin-orbit coupling report electron effective masses in excellent agreement with experimental measurements, validating the theoretical understanding of the conduction band structure [21].
The heavy-hole effective mass in indium phosphide reflects the complex nature of the valence band structure, which exhibits significant anisotropy and degeneracy at the Γ-point. The average heavy-hole effective mass is 0.6 m₀ [4] [20], though this value represents an average over different crystallographic directions due to the anisotropic nature of the valence band.
The heavy-hole band shows marked directional dependence in its effective mass values [14]. Along the (100) direction, the heavy-hole effective mass is approximately 0.55 m₀, while along the (111) direction it increases to 0.65 m₀ [14]. This anisotropy arises from the complex valence band structure involving p-orbital derived states with strong directional character.
The valence band structure of indium phosphide is degenerate and anisotropic [14], leading to complications in defining a single effective mass value. The degeneracy is lifted under strain or quantum confinement, leading to modified effective mass values in strained layers or quantum well structures.
Temperature dependence of the heavy-hole effective mass has been investigated through various experimental and theoretical approaches. The effective mass shows relatively weak temperature dependence compared to the bandgap, with typical variations of a few percent over the range from liquid nitrogen temperature to room temperature.
For device applications, the density of states effective mass for holes is 0.6 m₀ [4], which is the value commonly used in device simulation software. This effective mass determines the effective density of states in the valence band and influences the position of the Fermi level in p-type material.
The light-hole effective mass in indium phosphide corresponds to the upper valence subband that is split from the heavy-hole band by spin-orbit coupling and crystal field effects. The light-hole effective mass is 0.089 m₀ [4] [20], which is significantly lighter than the heavy-hole effective mass and approaches the electron effective mass in magnitude.
Like the heavy-hole band, the light-hole band exhibits directional anisotropy with effective mass values varying with crystallographic orientation. Along the (100) direction, the light-hole effective mass is approximately 0.122 m₀, while along the (111) direction it decreases to 0.11 m₀ [14]. This anisotropy pattern is opposite to that of the heavy-hole band, reflecting the different orbital character of the light-hole states.
The light-hole band plays an important role in optical transitions and hole transport, particularly in p-type material where both heavy and light holes contribute to conductivity. The relative contributions depend on temperature, doping level, and the specific device structure under consideration.
In quantum well structures and under strain conditions, the light-hole effective mass can be significantly modified due to quantum confinement effects and strain-induced band splitting. These modifications are particularly important for optoelectronic device design where precise control of effective masses is required for optimized performance.
The split-off band in indium phosphide originates from spin-orbit coupling in the valence band structure and is separated from the main valence bands by the spin-orbit splitting energy of 0.11 eV [4]. The split-off band effective mass is 0.17 m₀ [22] [4], which is intermediate between the light-hole and heavy-hole effective masses.
Photoemission studies have provided direct experimental determination of the split-off band effective mass through measurement of the band dispersion near the Γ-point. High-resolution photoemission experiments report a value of (0.19 ± 0.01) m₀ [22] for the spin-orbit-split-band mass, which is in excellent agreement with theoretical predictions based on k·p theory.
The split-off band typically does not contribute significantly to transport at room temperature due to its energy separation from the main valence bands. However, it can become important in optical transitions, particularly for interband absorption and emission processes where transitions between the conduction band and split-off valence band are allowed.
Temperature effects on the split-off band effective mass are generally small, similar to other valence band parameters. The spin-orbit splitting energy itself shows weak temperature dependence, leading to correspondingly small changes in the split-off band structure with temperature.
The intrinsic carrier concentration of indium phosphide represents the thermal equilibrium concentration of electrons and holes in undoped material, determined by thermal generation across the bandgap. At room temperature (300 K), the intrinsic carrier concentration is 1.3 × 10⁷ cm⁻³ [4] [10], which is significantly lower than silicon (≈10¹⁰ cm⁻³) due to the larger bandgap of indium phosphide.
The fundamental relationship governing intrinsic carrier concentration is:
$$ ni = \sqrt{Nc Nv} \exp\left(-\frac{Eg}{2kT}\right) $$
where the effective conduction band density of states is 5.7 × 10¹⁷ cm⁻³ and the effective valence band density of states is 1.1 × 10¹⁹ cm⁻³ at 300 K [4]. These values reflect the different effective masses of electrons and holes in their respective bands.
The temperature dependence of the effective densities of states follows the relationships Nc ≈ 1.1 × 10¹⁴ T³/² cm⁻³ and Nv ≈ 2.2 × 10¹⁵ T³/² cm⁻³ [10]. The T³/² dependence is characteristic of three-dimensional parabolic bands and reflects the thermal population of available states.
At cryogenic temperatures, the intrinsic carrier concentration becomes negligibly small due to the exponential dependence on the bandgap. This behavior makes indium phosphide suitable for applications requiring low leakage currents and high resistivity at reduced temperatures.
The intrinsic resistivity of indium phosphide at room temperature is 8.6 × 10⁷ Ω·cm [4] [10], reflecting the low intrinsic carrier concentration and finite carrier mobilities. This high resistivity value demonstrates the excellent insulating properties of undoped indium phosphide and its suitability for semi-insulating applications.
The intrinsic resistivity is related to the intrinsic carrier concentration and carrier mobilities through:
$$ ρi = \frac{1}{e ni (μn + μp)} $$
where μn and μp are the electron and hole mobilities, respectively. The high resistivity primarily results from the low carrier concentration, as the sum of electron and hole mobilities (≈5600 cm²/V·s) is relatively high.
Temperature dependence of intrinsic resistivity is dominated by the exponential variation of carrier concentration with temperature. As temperature increases, the intrinsic carrier concentration increases exponentially, leading to a corresponding exponential decrease in resistivity. This behavior is opposite to that observed in metals, where resistivity increases with temperature due to enhanced phonon scattering.
The high intrinsic resistivity makes undoped indium phosphide suitable for device isolation in integrated circuits and for semi-insulating substrates in microwave and millimeter-wave applications. The resistivity can be maintained at high levels through compensation doping techniques that balance donor and acceptor concentrations.
The precise position of the intrinsic Fermi level is influenced by the different effective densities of states in the conduction and valence bands. Since the valence band density of states is larger than the conduction band density of states, the intrinsic Fermi level is slightly closer to the conduction band edge than the valence band edge by approximately:
$$ E{F,i} - E{midgap} = \frac{3kT}{4} \ln\left(\frac{mh^*}{me^*}\right) $$
where mh* and me* are the density of states effective masses for holes and electrons, respectively.
Temperature effects on Fermi level position in intrinsic material are relatively modest, involving only the logarithmic term related to the effective mass ratio. The primary temperature dependence comes from the bandgap variation, which shifts both band edges and maintains the Fermi level near midgap.
In doped materials, the Fermi level position is determined by the balance between dopant ionization and thermal generation. Fermi level pinning can occur at surfaces and interfaces due to surface states, leading to deviations from bulk behavior. Recent studies of p-type indium phosphide surfaces indicate Fermi level pinning approximately 0.3 eV below the conduction band minimum [24], which has important implications for surface electronic properties and contact formation.
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